molecular formula C14H16N2OS B5634033 N-1,3-benzothiazol-2-ylcyclohexanecarboxamide

N-1,3-benzothiazol-2-ylcyclohexanecarboxamide

Cat. No. B5634033
M. Wt: 260.36 g/mol
InChI Key: JVRYQONNBDBLDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-1,3-benzothiazol-2-ylcyclohexanecarboxamide involves the reaction of 2-aminobenzothiazole with appropriate carboxylic acids or their derivatives to introduce the cyclohexanecarboxamide moiety. For instance, reactions involving benzoyl isothiocyanate have been employed to synthesize related benzothiazole derivatives through a thiosemicarbazide intermediate, highlighting a common strategy for constructing such molecules (Al-Farraj & Fetoh, 2023).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including N-1,3-benzothiazol-2-ylcyclohexanecarboxamide, is characterized by the presence of a benzothiazole ring system attached to a cyclohexanecarboxamide group. This arrangement impacts the compound's electronic distribution and, consequently, its reactivity and interaction with biological targets. Crystallographic studies of related compounds provide insight into their conformational features and the potential for intramolecular and intermolecular interactions, which are crucial for their biological activity (Ćaleta et al., 2008).

Chemical Reactions and Properties

Benzothiazole derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. For example, reactions with diazonium salts, acyl chlorides, or anhydrides can lead to a wide range of functionalized products. These reactions are crucial for modifying the chemical structure to enhance biological activity or to attach biomolecules for targeted delivery. The synthesis and reactivity of these compounds can be significantly influenced by the substituents on the benzothiazole and cyclohexanecarboxamide moieties, offering a pathway for the development of novel derivatives with improved properties (Farag et al., 1996; Farag et al., 1997).

Physical Properties Analysis

The physical properties of N-1,3-benzothiazol-2-ylcyclohexanecarboxamide, such as solubility, melting point, and crystalline form, are influenced by its molecular structure. These properties are critical for its formulation and delivery in a pharmaceutical context. Studies on related compounds suggest that modifications in the benzothiazole or cyclohexanecarboxamide parts of the molecule can lead to significant changes in these physical properties, affecting their pharmacokinetic and pharmacodynamic profiles (Raveendiran & Prabukanthan, 2021).

Future Directions

Benzothiazole derivatives, including “N-1,3-benzothiazol-2-ylcyclohexanecarboxamide”, have shown promising biological and pharmacological activities, which makes them interesting targets for future research . The development of new synthetic approaches and patterns of reactivity can lead to the discovery of new drugs and materials .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c17-13(10-6-2-1-3-7-10)16-14-15-11-8-4-5-9-12(11)18-14/h4-5,8-10H,1-3,6-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRYQONNBDBLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)cyclohexanecarboxamide

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